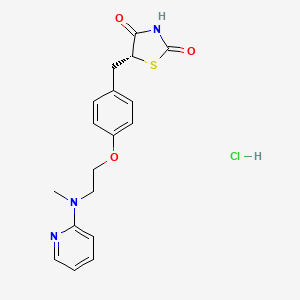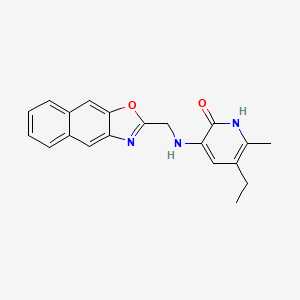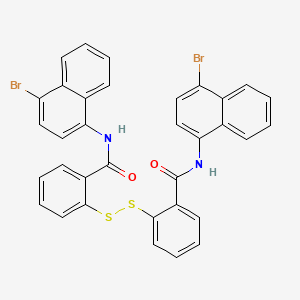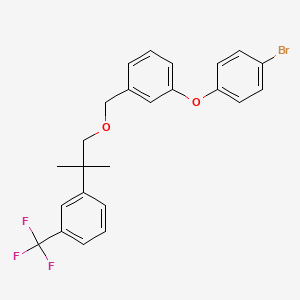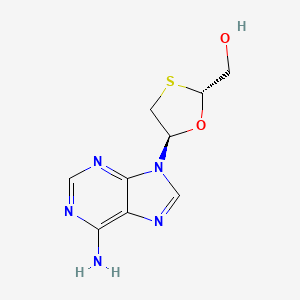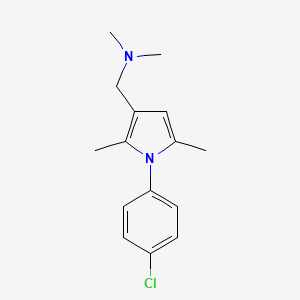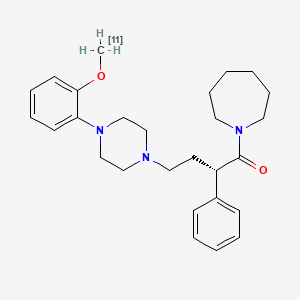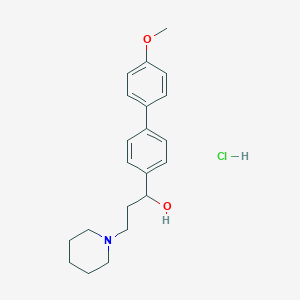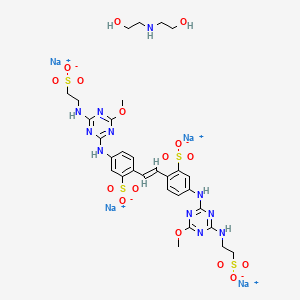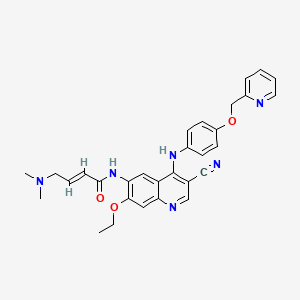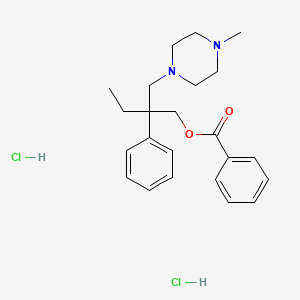![molecular formula C21H26N2O4 B15194070 (4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid CAS No. 112853-68-6](/img/structure/B15194070.png)
(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole involves several steps, including Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond formations, aromatization, and cascade domino reactions . These reactions are typically mediated by Lewis acid catalysts, which facilitate the formation of highly substituted carbazole scaffolds in one-pot reactions .
Industrial Production Methods
In industrial settings, the production of carbazole derivatives often involves the use of metal-catalyzed, iodine-catalyzed reactions, and multi-component reactions . These methods allow for the efficient and scalable production of carbazole-based compounds, which are used in various applications, including pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, metal catalysts, and various oxidizing and reducing agents . The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole involves its interaction with specific molecular targets and pathways. For example, some carbazole derivatives act as anticancer agents by reactivating the P53 molecular signaling pathway . Others exhibit antifungal activity by acting on the RAS-MAPK pathway . Additionally, carbazole derivatives can inhibit inflammation by targeting the p38 mitogen-activated protein kinase signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Polycarbazole: A polymeric form of carbazole with excellent optoelectronic properties and high charge carrier mobility.
N-vinyl carbazole: Known for its photoconductive properties and used in photocopiers and organic LEDs.
Triaryl amine-substituted carbazoles: Functionalized carbazoles with enhanced hole-transporting capabilities.
Uniqueness
(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its versatility in functionalization and stability makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
112853-68-6 |
|---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H22N2.C4H4O4/c1-2-19-8-7-12-10-17-15(9-13(12)11-19)14-5-3-4-6-16(14)18-17;5-3(6)1-2-4(7)8/h3-6,12-13,18H,2,7-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13-;/m1./s1 |
InChI Key |
KMHNOXWCYFXQNB-PCWUGYQMSA-N |
Isomeric SMILES |
CCN1CC[C@@H]2CC3=C(C[C@@H]2C1)C4=CC=CC=C4N3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN1CCC2CC3=C(CC2C1)C4=CC=CC=C4N3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



